2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (CAS: 564483-19-8), commonly known as t-BuXPhos, is an air-stable, highly sterically hindered dialkylbiaryl phosphine ligand developed for palladium-catalyzed cross-coupling reactions . Featuring a di-tert-butylphosphino group on a triisopropylbiphenyl backbone, it is specifically engineered to favor the formation of highly active mono-ligated Pd(0) species while preventing off-cycle palladacycle formation [1]. In procurement and process design, t-BuXPhos is prioritized as a premium ligand for forging difficult C–N and C–O bonds, particularly when coupling weak nucleophiles, hindered aryl halides, or operating under mild, low-temperature, or green solvent conditions where less bulky analogs fail [2].
Attempting to substitute t-BuXPhos with its dicyclohexyl analog (XPhos) or standard triarylphosphines frequently results in process failure, incomplete conversion, or drastically extended reaction times[1]. The critical procurement differentiator is steric bulk: the di-tert-butyl groups of t-BuXPhos provide a significantly larger cone angle and electron density at the phosphorus center than dicyclohexyl groups. This unique steric profile is strictly required to prevent detrimental catalyst deactivation pathways, such as O,O'-chelation with acidic substrates or the formation of unreactive palladacycles [2]. Consequently, substituting t-BuXPhos with generic in-class alternatives in demanding aminations or alpha-arylations leads to unacceptably low yields and necessitates higher catalyst loadings, negating any initial cost savings.
In the palladium-catalyzed cross-coupling of 4-chloroanisole with dimethylamine using a strong base (LHMDS) at room temperature, the t-BuXPhos precatalyst demonstrated a massive kinetic advantage over related biaryl ligands. The t-BuXPhos system achieved complete conversion in under 20 minutes. In stark contrast, the XPhos and RuPhos precatalysts required in excess of 5 hours to reach full conversion under identical conditions[1]. This kinetic acceleration is critical for process efficiency and throughput.
| Evidence Dimension | Reaction Time to Full Conversion |
| Target Compound Data | < 20 minutes (t-BuXPhos) |
| Comparator Or Baseline | > 5 hours (XPhos and RuPhos) |
| Quantified Difference | >15-fold reduction in reaction time |
| Conditions | Cross-coupling of 4-chloroanisole with dimethylamine (2M in THF) using LHMDS at room temperature. |
For industrial scale-up, reducing reaction times from hours to minutes significantly increases reactor throughput and lowers operational costs.
When performing Buchwald-Hartwig aminations in environmentally benign alcoholic solvents, t-BuXPhos exhibits extreme superiority over XPhos. In the coupling of 3-bromotoluene and 2-aminopyridine in ethanol at 50 °C, the [Pd(π-cinnamyl)Cl]2/t-BuXPhos system afforded a quantitative yield (>98%). Under the exact same conditions, substituting t-BuXPhos with XPhos resulted in a catastrophic drop in yield to just 11% [1]. This highlights the absolute necessity of the di-tert-butyl substitution for maintaining catalytic activity in protic media.
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | >98% yield |
| Comparator Or Baseline | 11% yield (XPhos) |
| Quantified Difference | 87 percentage point increase in yield |
| Conditions | Coupling of 3-bromotoluene and 2-aminopyridine using [Pd(π-cinnamyl)Cl]2 (0.5 mol %) and ligand (1.5 mol %) in EtOH at 50 °C for 4 h. |
Procurement teams targeting sustainable, solvent-minimized manufacturing routes must select t-BuXPhos to ensure viable yields in protic solvents.
In the challenging alpha-arylation of nitriles and amides, the steric protection afforded by t-BuXPhos prevents off-cycle catalyst deactivation. In a benchmark alpha-arylation reaction at 60 °C, the t-BuXPhos Pd G3 precatalyst delivered an excellent 97% yield of the desired product. In comparison, the XPhos Pd G3 precatalyst achieved only a moderate 75% conversion, and a standard bidentate ferrocene-based precatalyst ((dtbpf)PdCl2) yielded a mere 28%. This confirms that t-BuXPhos is the optimal ligand for maximizing turnover in enolate-based cross-couplings.
| Evidence Dimension | Conversion / Yield (%) |
| Target Compound Data | 97% yield (t-BuXPhos Pd G3) |
| Comparator Or Baseline | 75% conversion (XPhos Pd G3); 28% conversion ((dtbpf)PdCl2) |
| Quantified Difference | 22-69 percentage point improvement in yield/conversion |
| Conditions | Alpha-arylation reaction in 1,4-dioxane at 60 °C. |
Maximizing yield in the late-stage alpha-arylation of pharmaceutical intermediates directly reduces the consumption of expensive, complex precursors.
Due to its exceptional kinetic profile, achieving full conversion in under 20 minutes, t-BuXPhos is the premier choice for high-throughput screening and continuous-flow manufacturing of N,N-dimethylanilines and related APIs at room temperature [1].
Because it maintains near-quantitative yields (>98%) in protic and alcoholic solvents where dicyclohexyl analogs fail, t-BuXPhos is strictly required for process chemists developing sustainable, ethanol-based Buchwald-Hartwig aminations [2].
Its ability to prevent off-cycle palladacycle formation makes t-BuXPhos the optimal ligand for the alpha-arylation of carbonyl compounds, ensuring high yields (97%+) in the synthesis of complex pharmaceutical intermediates where standard ligands stall .
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